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molecular formula C19H13ClN2O4 B8552315 N-(4-phenoxyphenyl)-2-chloro-5-nitrobenzamide

N-(4-phenoxyphenyl)-2-chloro-5-nitrobenzamide

Cat. No. B8552315
M. Wt: 368.8 g/mol
InChI Key: FSDIFKFKTBREKP-UHFFFAOYSA-N
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Patent
US07132546B2

Procedure details

Into 5 mL of a tetrahydrofuran solution comprising 420 mg of 4-phenoxyaniline and 250 mg of triethylamine, 5 mL of a tetrahydrofuran solution comprising 500 mg of 2-chloro-5-nitrobenzoylchloride was dropwise added under cooling with ice. After stirring for about 30 minutes, water was added thereto, and precipitated crystals were collected by filtration. The collected crystals were washed with water and then dried to obtain 730 mg of N-(4-phenoxyphenyl)-2-chloro-5-nitrobenzamide (Compound No. 27) having a melting point of 128° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O1CCCC1.[O:6]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(CC)CC)C.[Cl:27][C:28]1[CH:36]=[CH:35][C:34]([N+:37]([O-:39])=[O:38])=[CH:33][C:29]=1[C:30](Cl)=[O:31]>O>[O:6]([C:13]1[CH:14]=[CH:15][C:16]([NH:17][C:30](=[O:31])[C:29]2[CH:33]=[C:34]([N+:37]([O-:39])=[O:38])[CH:35]=[CH:36][C:28]=2[Cl:27])=[CH:18][CH:19]=1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The collected crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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